molecular formula C10H11FO B14836108 1-Cyclopropoxy-2-fluoro-3-methylbenzene

1-Cyclopropoxy-2-fluoro-3-methylbenzene

Cat. No.: B14836108
M. Wt: 166.19 g/mol
InChI Key: CWAYDTWXPAULOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropoxy-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol This compound features a benzene ring substituted with a cyclopropoxy group, a fluorine atom, and a methyl group

Preparation Methods

The synthesis of 1-Cyclopropoxy-2-fluoro-3-methylbenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 2-fluoro-3-methylphenol, the cyclopropoxy group can be introduced using cyclopropyl bromide in the presence of a base such as potassium carbonate . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopropoxy-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.

Scientific Research Applications

1-Cyclopropoxy-2-fluoro-3-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-fluoro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group and the fluorine atom can enhance the compound’s binding affinity and specificity for certain biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

1-Cyclopropoxy-2-fluoro-3-methylbenzene can be compared with other similar compounds such as:

    1-Cyclopropoxy-2-fluorobenzene: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-Cyclopropoxy-3-methylbenzene: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.

    2-Fluoro-3-methylphenol:

The presence of the cyclopropoxy group, fluorine atom, and methyl group in this compound makes it unique and potentially more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-cyclopropyloxy-2-fluoro-3-methylbenzene

InChI

InChI=1S/C10H11FO/c1-7-3-2-4-9(10(7)11)12-8-5-6-8/h2-4,8H,5-6H2,1H3

InChI Key

CWAYDTWXPAULOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.